(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone
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Overview
Description
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and a thiophene ring. These structural motifs are known for their diverse biological activities and are often incorporated into drug design and development.
Mechanism of Action
Target of Action
Similar 1,2,3-triazole derivatives have been reported to inhibit the bcr-abl kinase, which plays a crucial role in chronic myeloid leukemia .
Mode of Action
It’s known that 1,2,3-triazole derivatives can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This interaction could potentially lead to changes in the target protein’s function.
Biochemical Pathways
Similar 1,2,3-triazole derivatives have been reported to inhibit a broad spectrum of bcr-abl mutants, which are associated with disease progression in chronic myeloid leukemia .
Pharmacokinetics
An adme analysis of similar 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered patient compliant .
Result of Action
Similar 1,2,3-triazole derivatives have shown moderate to excellent activity against various microbial strains .
Action Environment
It’s known that 1,2,3-triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click reaction”. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Azetidine Ring Formation: The azetidine ring can be formed through the cyclization of appropriate precursors under basic conditions.
Coupling with Thiophene Derivative: The final step involves coupling the triazole-azetidine intermediate with a 4-methylthiophene derivative using standard coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and automated systems for the coupling steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
(1H-1,2,3-triazol-1-yl)acetic acid derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
(1H-1,2,3-triazol-1-yl)methanone derivatives: Used in drug design for their stability and ability to form hydrogen bonds.
Thiophene-based compounds: Widely studied for their electronic properties and use in organic electronics.
Uniqueness
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is unique due to the combination of the triazole, azetidine, and thiophene rings in a single molecule. This unique structure allows it to interact with multiple biological targets simultaneously, potentially leading to enhanced biological activity and specificity.
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-8-4-10(17-7-8)11(16)14-5-9(6-14)15-3-2-12-13-15/h2-4,7,9H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYDTLREVOAQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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